molecular formula C13H14N6OS3 B2563517 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1396857-10-5

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Cat. No. B2563517
CAS RN: 1396857-10-5
M. Wt: 366.48
InChI Key: JLRJXNOAWXOYIQ-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H14N6OS3 and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Derivatives and Carcinogenicity Evaluation

Thiophene analogues, such as those related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. These compounds, including "N-(5-phenylthiophen-2-yl)acetamide," have been studied in vitro using assays like the Ames test and cell-transformation assay, indicating potential carcinogenicity. However, doubts remain about their capacity to cause tumors in vivo, underscoring the complexity of predicting carcinogenicity based solely on in vitro assays (Ashby et al., 1978).

Glutamate Receptor Antagonists and Neuroprotection

Compounds targeting glutamate receptors, particularly the metabotropic glutamate receptor 5 (mGluR5) and NMDA receptors, have been explored for their neuroprotective and therapeutic roles in disorders like neurodegeneration, addiction, anxiety, and pain management. For instance, MPEP and MTEP are mGluR5 antagonists that demonstrate selectivity and fewer off-target effects, suggesting their utility in neuroprotection and the management of neurological disorders (Lea & Faden, 2006).

AMPA Receptor Agonists and Depression Treatment

AMPA receptor agonists have been indicated to exhibit rapid antidepressant effects, paralleling the efficacy of NMDA receptor antagonists like ketamine but with potentially fewer side effects. This highlights the role of AMPA receptor activation in mediating antidepressant effects, emphasizing the importance of exploring AMPA agonists for depression treatment (Yang et al., 2012).

Pharmacological Properties of Acetamide Derivatives

Acetamide and its derivatives have been extensively reviewed for their biological consequences, reflecting their significance in pharmaceutical research. These chemicals continue to be of commercial importance, with ongoing research contributing significantly to our understanding of their biological effects, including toxicity, mechanism of action, and therapeutic potential (Kennedy, 2001).

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6OS3/c1-8-10(23-12(15-8)9-4-3-5-21-9)6-14-11(20)7-22-13-16-17-18-19(13)2/h3-5H,6-7H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRJXNOAWXOYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

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